tert-Butyl mercaptan

Description

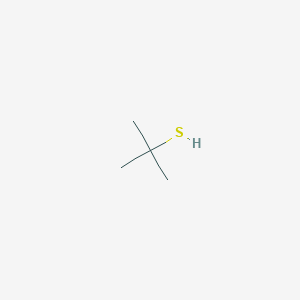

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpropane-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S/c1-4(2,3)5/h5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXCDAVJEZZYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10S, Array | |

| Record name | TERT-BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYL-2-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0019 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026418 | |

| Record name | t-Butyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tert-butyl mercaptan is a foul-smelling organosulfur compound which is a colorless, clear liquid at ambient temperatures. It is primarily used as an odorant for natural gas, and it has an odor threshold of less than 0.33 ppb. Non-toxic at the very low concentrations used in natural gas, but the smell can cause nausea at concentrations as low as 2-3 ppm. The pure chemical is highly flammable and may cause skin and eye irritation upon direct exposure., Liquid, Liquid with a strong skunky odor; [Merck Index] Clear colorless liquid with an unpleasant odor; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | TERT-BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanethiol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl mercaptan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5954 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYL-2-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0019 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

149-153 °F at 760 mmHg (NFPA, 2010), 63.7-64.2 °C, 64 °C | |

| Record name | TERT-BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYL-2-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0019 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

less than -20 °F (NFPA, 2010), <-20 °F (<-29 °C) (closed cup), -26 °C c.c. | |

| Record name | TERT-BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYL-2-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0019 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NFPA, 2010), Slightly sol in water; very sol in alcohol, ether, liquid hydrogen sulfide, Very soluble in acetone; soluble in carbon tetrachloride | |

| Record name | TERT-BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8 (NFPA, 2010) - Less dense than water; will float, 0.79426 at 25 °C/4 °C, Relative density (water = 1): 0.80 | |

| Record name | TERT-BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYL-2-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0019 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.1 (NFPA, 2010) - Heavier than air; will sink (Relative to Air), 3.1 (Air= 1), Relative vapor density (air = 1): 3.1 | |

| Record name | TERT-BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYL-2-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0019 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

142.5 mmHg at 68 °F (ICSC, 2023), 181.0 [mmHg], 181 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 19.0 | |

| Record name | TERT-BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl mercaptan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5954 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | T-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYL-2-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0019 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Mobile liquid, COLORLESS LIQUID | |

CAS No. |

75-66-1, 16528-55-5 | |

| Record name | TERT-BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl mercaptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | t-Butyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC229569 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanethiol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | t-Butyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropane-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-2-PROPANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/489PW92WIV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | T-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYL-2-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0019 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-32 °F (ICSC, 2023), -0.5 °C, Heat of fusion at melting point = 2.0782X10+7 J/kmol, 0 °C | |

| Record name | TERT-BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYL-2-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0019 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthetic Methodologies and Reaction Pathways of Tert Butyl Mercaptan

Catalytic Synthesis Routes

Acid-Catalyzed Synthesis of Tertiary and Secondary Thiols

The synthesis of tertiary thiols, such as tert-butyl mercaptan, can be achieved through the acid-catalyzed reaction of isobutylene (B52900) and hydrogen sulfide (B99878). This method utilizes acid catalysts to facilitate the addition of the thiol group across the double bond of the olefin. Friedel-Crafts type catalysts, including boron fluoride, hydrogen fluoride, and stannic chloride, have been employed for this purpose. The reaction can be conducted at room temperature, and these catalysts act as true catalysts in the reaction between organic halides and hydrogen sulfide. google.com

Another approach involves the use of dry cation exchange resins as heterogeneous catalysts. In this process for preparing tertiary mercaptans from isobutylene homopolymers and hydrogen sulfide, the reaction is carried out at temperatures below 45°C, preferably between 0° and 35°C. google.comgoogle.com This method is reported to produce excellent yields of the desired tertiary mercaptan while minimizing the formation of undesirable byproducts. google.com The low temperatures employed are advantageous for the dissolution of hydrogen sulfide in the isobutylene homopolymers, allowing for operation at moderate pressures. google.com

Superacid-Catalyzed Hydrosulfurization of Isobutene

Theoretical studies have investigated the mechanism of the hydrosulfurization of isobutene to form tert-butylthiol using superacids such as HBF4, HAsF6, and HSbF6. These studies have shown that superacids are effective catalysts for this reaction, significantly reducing the activation barrier compared to the uncatalyzed process. The catalytic effect of these superacids is substantial, lowering the activation barrier by approximately 95%. This reduction in the activation energy makes the reaction proceed much more readily.

The reaction mechanism involves the protonation of isobutene by the superacid to form a tert-butyl cation, which then reacts with hydrogen sulfide. The final step is the deprotonation to yield this compound and regenerate the superacid catalyst. The high acidity of the superacids facilitates the formation of the carbocation intermediate, which is a key step in the reaction pathway.

Triphase Transfer Catalysis in this compound Synthesis

A method for the synthesis of this compound (t-BM) utilizing a triphase transfer catalyst has been developed. This process involves the reaction of thiourea and tert-butyl bromide in an aqueous medium, with a polystyrene-grafted quaternary ammonium salt acting as the catalyst. researchgate.net The synthesis proceeds through two main stages: salification and hydrolyzation. researchgate.net

Research has identified the main factors influencing the yield of this compound in this triphase system as the salification temperature and time, the amount of sodium hydroxide solution used in hydrolysis, and the hydrolyzation time. researchgate.net Through systematic investigation, the optimal conditions for these reactions have been determined. researchgate.net

| Parameter | Optimal Condition |

| Salification | |

| Molar Ratio (Thiourea:tert-Butyl Bromide) | 1.05 : 1 |

| Catalyst Amount (PS-C3 per 0.1 mol t-BuBr) | 1 g |

| Water Volume | 30 mL |

| Temperature | 50°C |

| Time | 4 hours |

| Hydrolyzation | |

| NaOH Solution (20% aqueous) | 30 g |

| Temperature | 60°C |

| Reflux Time | 2 hours |

Under these optimized conditions, a yield of approximately 73.9% of this compound can be achieved. researchgate.net

The quaternized polystyrene-grafted catalyst plays a crucial role in this synthesis. Among various catalysts tested, the tributylamine quaternized polystyrene bead (PS-C3) demonstrated the best catalytic performance. researchgate.net This solid-phase catalyst facilitates the reaction between the aqueous phase (containing thiourea and NaOH) and the organic phase (tert-butyl bromide). A significant advantage of this catalyst is its easy recovery and reusability for multiple cycles without a significant decline in its catalytic activity. researchgate.net

Industrial Preparation via Isobutylene and Hydrogen Sulfide over Clay Catalysts

On an industrial scale, this compound is primarily prepared through the reaction of isobutylene with hydrogen sulfide over a clay catalyst. atamanchemicals.com Specifically, silica-alumina clays are utilized for this purpose. atamanchemicals.com These clay catalysts are solid acids that can function as both Brønsted and Lewis acids. ias.ac.in

The reaction is typically carried out in the vapor phase. The acidic sites on the surface of the clay catalyst facilitate the reaction between isobutylene and hydrogen sulfide. Montmorillonite, a type of smectite clay, is a common example of a clay catalyst used in various organic transformations due to its layered structure and ion-exchange capabilities. The catalytic properties of these clays can be enhanced through processes like acid activation.

Non-Catalytic Synthesis Methods

Reaction of Zinc Sulfide and t-Butyl Chloride

The inaugural synthesis of this compound was reported by Leonard Dobbin in 1890, a landmark achievement in early organosulfur chemistry. atamanchemicals.comwikipedia.org This method involves the reaction of zinc sulfide with t-butyl chloride. While this historical method laid the groundwork for the synthesis of tertiary thiols, it is not a commonly used laboratory or industrial method today due to the development of more efficient synthetic routes. The reaction proceeds by the nucleophilic attack of the sulfide on the tertiary alkyl halide.

| Reactants | Product | Historical Context |

| Zinc Sulfide (ZnS) | This compound | First reported synthesis by Leonard Dobbin in 1890. |

| t-Butyl Chloride ((CH₃)₃CCl) | Paved the way for tertiary thiol synthesis. |

Grignard Reagent Hydrolysis (t-BuMgCl with Sulfur)

A more versatile and widely employed non-catalytic method for the synthesis of this compound involves the use of a Grignard reagent. atamanchemicals.comwikipedia.org This procedure entails the reaction of tert-butylmagnesium chloride (t-BuMgCl) with elemental sulfur. The Grignard reagent, acting as a potent nucleophile, attacks the sulfur atom to form a magnesium thiolate intermediate (t-BuSMgCl). Subsequent hydrolysis of this intermediate with water yields the desired this compound. atamanchemicals.comwikipedia.org To prevent the formation of disulfide byproducts, an excess of the Grignard reagent is often utilized.

The reaction pathway is as follows:

Formation of the Thiolate: t-BuMgCl + S → t-BuSMgCl

Hydrolysis: t-BuSMgCl + H₂O → t-BuSH + Mg(OH)Cl atamanchemicals.comwikipedia.org

| Reagent | Intermediate | Product | Key Considerations |

| tert-Butylmagnesium Chloride (t-BuMgCl) | tert-Butylmagnesium Thiolate (t-BuSMgCl) | This compound | Use of excess Grignard reagent is recommended to minimize disulfide formation. |

| Elemental Sulfur (S) | The reaction is followed by a hydrolysis step. |

Mechanistic Investigations of this compound Formation

| Reaction Type | Reactants | Key Intermediate/Pathway | Product |

| Thio-Staudinger Reaction | Vinyl Azide, this compound | Favored over vinyl nitrene trapping | Sulfenimine |

Photoinitiated Addition to Double Bonds

The kinetic mechanism of the photoinitiated addition of thiols to double bonds is a well-studied area. cdnsciencepub.comnih.gov The reaction is initiated by the photolytic generation of thiyl radicals (RS•) from the thiol. These radicals then add to the double bond of an alkene to form a carbon-centered radical. This is followed by a chain-transfer step where the carbon-centered radical abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and forming the thioether product.

The key kinetic steps are:

Initiation: RSH + hν → RS• + H•

Propagation (Attack): RS• + R'CH=CH₂ → R'S-CH-CH₂• (Rate constant: kₐ)

Propagation (Chain Transfer): R'S-CH-CH₂• + RSH → R'S-CH₂-CH₃ + RS• (Rate constant: k꜀ₜ)

Termination: Combination of radicals (Rate constant: kₜ)

| Kinetic Step | Description | Rate Constant | Significance |

| Initiation | Formation of thiyl radicals upon photoirradiation. | - | Starts the radical chain reaction. |

| Propagation (Attack) | Addition of the thiyl radical to the alkene double bond. | kₐ (or kₚ) | Forms a carbon-centered radical intermediate. |

| Propagation (Chain Transfer) | Hydrogen abstraction from a thiol molecule by the carbon-centered radical. | k꜀ₜ | Forms the final thioether product and regenerates the thiyl radical. |

| Termination | Combination of any two radical species to end the chain reaction. | kₜ | Ends the kinetic chain. |

Radical Intermediates and Their Reactivity

The chemistry of this compound is significantly influenced by the formation and reactivity of its corresponding thiyl radical, the tert-butylthiyl radical ((CH₃)₃CS•). Due to the relative weakness of the sulfur-hydrogen (S-H) bond compared to carbon-hydrogen (C-H) bonds, thiyl radicals are readily generated from thiols like this compound. tcichemicals.com This process can be initiated through various methods, including photolysis, radiolysis, or reaction with radical initiators such as azo compounds (e.g., AIBN) or peroxides. tcichemicals.com

Once formed, the tert-butylthiyl radical is a versatile and reactive intermediate. A primary reaction pathway for thiyl radicals is recombination to form a disulfide tcichemicals.com:

2 (CH₃)₃CS• → (CH₃)₃CSSC(CH₃)₃ (di-tert-butyl disulfide)

This dimerization is a common fate for thiyl radicals. However, their reactivity extends to several other synthetically useful transformations. Thiyl radicals are known to participate in hydrogen abstraction reactions. The facility of hydrogen abstraction from thiols by radicals increases in the order of primary < secondary < tertiary thiols, a trend influenced by the stability of the resulting thiyl radical and steric factors. arkema.com

Furthermore, tert-butylthiyl radicals readily add to sites of unsaturation, such as alkenes and alkynes, in reactions known as thiol-ene and thiol-yne couplings, respectively. mdpi.com This addition is a key step in many radical-mediated cyclization and polymerization reactions. The electrophilic nature of the thiyl radical influences its reactivity, particularly in addition reactions to double bonds. arkema.com The reaction of the tert-butylthiyl radical is central to various synthetic strategies that leverage radical chemistry for the formation of complex molecules.

| Property | Description |

| Radical Intermediate | tert-Butylthiyl radical ((CH₃)₃CS•) |

| Generation Methods | Hydrogen-atom abstraction from this compound via photolysis, radiolysis, or radical initiators. tcichemicals.com |

| Key Reactions | - Dimerization to di-tert-butyl disulfide tcichemicals.com- Hydrogen abstraction arkema.com- Addition to unsaturated bonds (thiol-ene/thiol-yne reactions) mdpi.com |

| Reactivity Trend | Reactivity in hydrogen abstraction: primary < secondary < tertiary thiols. arkema.com |

Derivatization and Functionalization of the Thiol Group

The thiol group of this compound is a focal point for derivatization, enabling its use in specialized applications such as peptide synthesis and polymer chemistry.

tert-Butyl Group as Thiol Protection in Peptide Synthesis

In the complex, multi-step process of solid-phase peptide synthesis (SPPS), the protection of reactive side chains is crucial to prevent unwanted side reactions. The thiol group of the amino acid cysteine is particularly nucleophilic and susceptible to oxidation, necessitating a robust protecting group. The tert-butyl (tBu) group, derived conceptually from this compound, serves as an effective protecting group for the cysteine thiol. arkema.comnih.gov

The S-tert-butyl protected cysteine, Fmoc-Cys(tBu)-OH, is utilized within the Fmoc/tBu solid-phase synthesis strategy. nih.gov The tBu group exhibits stability under the mildly basic conditions required for Nα-Fmoc group removal (typically piperidine) and the acidic conditions of standard trifluoroacetic acid (TFA) cleavage cocktails used to release the peptide from the resin. nih.govrubbernews.com This stability makes it a valuable tool for synthesizing peptides where the cysteine thiol needs to remain protected until a final, specific deprotection step.

Cleavage of the S-tert-butyl group requires specific and harsher conditions than those used for many other side-chain protecting groups. This orthogonality allows for selective deprotection strategies, which is particularly important in the synthesis of complex peptides with multiple disulfide bonds. rubbernews.com

Deprotection Methods for S-tert-Butyl Group:

| Reagent/Condition | Description |

| Mercury(II) Acetate (Hg(OAc)₂) or Trifluoroacetate (Hg(TFA)₃) | Treatment with mercury salts, followed by reaction with a thiol like 2-mercaptoethanol to liberate the free cysteine thiol. nih.gov |

| Hydrogen Fluoride (HF) | Cleavage can be achieved with HF using anisole as a scavenger. nih.gov |

| Trimethylsilyl bromide-thioanisole/TFA | An efficient deprotection procedure for cleaving the tBu group from cysteine in Fmoc-SPPS. google.com |

| TFA / 2,2′-dithiobis(5-nitropyridine) (DTNP) | Allows for cleavage under TFA conditions when specific additives are present. nih.gov |

| Thallium(III) trifluoroacetate (Tl(TFA)₃) | Used for one-step cleavage and disulfide bond formation. rubbernews.com |

The stability of the tBu group to TFA can be a double-edged sword. During the final cleavage of other tBu-based protecting groups (e.g., on aspartic acid, serine), liberated tert-butyl cations can cause the unwanted S-tert-butylation of unprotected cysteine residues. google.com Therefore, careful planning of the protecting group strategy and the use of appropriate scavengers are essential.

Synthesis of Chain-Transfer Agents for Polymerization

Beyond conventional free-radical polymerization, this compound and related thiols are crucial precursors for synthesizing more sophisticated CTAs used in controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT polymerization relies on a CTA, typically a thiocarbonylthio compound like a trithiocarbonate, to mediate the polymerization, allowing for the synthesis of polymers with well-defined architectures and low polydispersity. tcichemicals.com

A general synthesis for a trithiocarbonate RAFT agent involves the reaction of a thiol (R-SH) with carbon disulfide (CS₂) in the presence of a base, followed by reaction with an alkylating agent. While long-chain thiols like dodecanethiol are commonly used to impart specific solubility properties to the CTA, the fundamental chemistry is applicable to other thiols. google.commdpi.com The resulting trithiocarbonate, with the structure R-S-C(=S)-S-R', acts as the RAFT agent. The tert-butyl group from this compound can serve as the "R" group in these structures, influencing the reactivity and properties of the CTA.

The synthesis of these agents allows for precise control over polymerization processes, enabling the creation of advanced materials like block copolymers and polymers with complex topologies. tcichemicals.comnih.gov

Theoretical and Computational Studies of Tert Butyl Mercaptan

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations serve as a powerful tool for determining the precise molecular structure and dynamic behavior of molecules like tert-butyl mercaptan. These computational methods provide insights that are complementary to experimental findings.

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of a molecule, which are in turn used to define its precise geometric structure. The microwave spectrum of this compound in its vibrational ground state has been measured in the frequency range of 8 to 40 GHz. worldscientific.com The analysis of this spectrum provides detailed information about the molecule's geometry.

The study involved the assignment of numerous transitions, with the data being analyzed using the combined axis method. worldscientific.com This analysis yielded accurate values for the three rotational constants and four quartic centrifugal distortion constants. worldscientific.com The molecule is characterized as a near prolate symmetric top. worldscientific.com Key parameters determined from the microwave spectrum analysis are essential for defining the molecule's three-dimensional structure.

Table 1: Rotational and Centrifugal Distortion Constants for this compound worldscientific.com

| Parameter | Description |

|---|---|

| A, B, C | The three rotational constants. |

| dJ, dJK, dK, dWJ, dWK | Quartic centrifugal distortion constants according to Watson's S-reduction. |

The complex microwave spectrum of this compound reveals splittings in energy levels, which are attributed to the internal rotation of the methyl groups and the thiol group around the carbon-sulfur (C–S) bond. worldscientific.com The analysis of these splittings provides insight into the vibrational states and the potential energy barriers hindering free rotation.

Specifically, the spectrum was analyzed to determine the threefold hindering potential (V₃) for the CSH torsion. worldscientific.com This value quantifies the energy barrier that the sulfhydryl group must overcome to rotate about the C–S bond. The moment of inertia of the tert-butyl group and the angle between the internal rotation axis and the principal inertia axis were also accurately determined. worldscientific.com However, the analysis indicated that the rigid top–rigid frame model is not perfectly suitable for this molecule, suggesting that more sophisticated models are needed to fully account for its dynamic behavior. worldscientific.com

Table 2: Internal Rotation Parameters for this compound worldscientific.com

| Parameter | Description |

|---|---|

| V₃ | The threefold hindering potential for the CSH torsion. |

| Iα | The moment of inertia of the tert-butyl group. |

| ∠(i, a) | The angle between the internal rotation axis and the principal inertia axis a. |

Thermochemical and Kinetic Studies

Thermochemical and kinetic studies provide crucial data on the stability and reactivity of molecules. For thiol compounds, the bond dissociation energy (BDE) of the S-H and C-S bonds is a key parameter that governs their chemical behavior, particularly in radical reactions.

Quantum chemical calculations have been employed to estimate the BDEs for a range of thiol compounds. worldscientific.com These theoretical studies compare the accuracy of different computational methods against available experimental data to identify the most reliable approaches for predicting the thermochemical properties of these sulfur-containing molecules.

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules and predicting their properties, including BDEs. Several hybrid DFT functionals, such as B3LYP, B3PW91, and B3P86, have been tested for their accuracy in computing the BDEs of thiol compounds when paired with the 6-311G** basis set. worldscientific.com

Comparative studies have shown that the B3P86 functional provides reliable BDE calculations for thiols and is not highly sensitive to the choice of basis set. worldscientific.comacs.org The B3P86 method, with a moderate to large basis set, is considered a suitable approach for calculating the C–SH bond BDEs in thiol compounds, balancing accuracy with computational cost. worldscientific.com

Table 3: Comparison of Calculated S-H Bond Dissociation Energies (kcal/mol) for Selected Thiols using Different DFT Functionals worldscientific.com

| Compound | B3LYP | B3PW91 | B3P86 | Experimental |

|---|---|---|---|---|

| CH₃SH | 85.7 | 86.7 | 87.4 | 88.0 ± 0.5 |

| C₂H₅SH | 85.1 | 86.1 | 86.8 | 87.0 ± 1.0 |

| n-C₃H₇SH | 85.1 | 86.2 | 86.8 | - |

| i-C₃H₇SH | 84.9 | 85.9 | 86.6 | - |

| t-C₄H₉SH | 84.6 | 85.6 | 86.3 | - |

The Complete Basis Set (CBS) methods are a family of high-accuracy computational techniques that extrapolate calculations to the theoretical limit of an infinitely large basis set. The CBS-Q method, in particular, has been used to compute the BDEs for thiol compounds, providing a benchmark for assessing the performance of other methods. worldscientific.com

Studies demonstrate that the CBS-Q method is highly accurate for computing reliable BDEs for thiols. worldscientific.com When comparing computational cost and accuracy, the results from the CBS-Q method are often used as a reference. The B3P86 DFT method has been shown to yield results that are in close agreement with the more computationally intensive CBS-Q calculations for thiol BDEs. worldscientific.com

Table 4: Comparison of Calculated C-S Bond Dissociation Energies (kcal/mol) for Selected Thiols using DFT and CBS-Q Methods worldscientific.com

| Compound | B3LYP | B3PW91 | B3P86 | CBS-Q |

|---|---|---|---|---|

| CH₃SH | 73.7 | 74.2 | 75.1 | 75.2 |

| C₂H₅SH | 70.8 | 71.4 | 72.3 | 72.3 |

| n-C₃H₇SH | 70.9 | 71.5 | 72.4 | 72.4 |

| i-C₃H₇SH | 69.8 | 70.4 | 71.3 | 71.3 |

| t-C₄H₉SH | 67.0 | 67.6 | 68.5 | 68.4 |

Bond Dissociation Energies (BDEs) of Thiol Compounds

Adsorption Mechanisms and Surface Interactions

Density Functional Theory (DFT) calculations have been employed to investigate the adsorption of this compound (TBM) on nanoporous graphene surfaces. These computational studies are crucial for understanding the fundamental interactions that govern the removal of sulfur compounds from fuels. researchgate.net The calculations determine the stable configuration and the adsorption energy for different orientations of the TBM molecule on the graphene surface. researchgate.netresearchgate.net

The results from DFT calculations indicate that this compound physically adsorbs onto the graphene surface. The calculated adsorption energies are approximately -25 kJ/mol. researchgate.netresearchgate.net This value suggests a physisorption process, which is characterized by weaker van der Waals forces rather than the formation of strong chemical bonds (chemisorption). researchgate.net This finding is significant for potential applications in desulfurization, as it implies that the adsorbent (nanoporous graphene) could potentially be regenerated and reused. researchgate.net

The table below presents the calculated adsorption energy for this compound on nanoporous graphene.

| Adsorbate | Adsorbent | Adsorption Energy (kJ/mol) | Adsorption Type |

| This compound (TBM) | Nanoporous Graphene | ~ -25 | Physisorption |

This data is derived from Density Functional Theory (DFT) calculations. researchgate.netresearchgate.net

In conjunction with adsorption energy calculations, DFT has been used to analyze the electronic structure of the various configurations of this compound adsorbed on a graphene surface. researchgate.netresearchgate.net This analysis provides deeper insight into the nature of the interaction between the adsorbate and the adsorbent. By examining the electronic properties, such as charge distribution and density of states, researchers can further characterize the adsorption mechanism. researchgate.net

Environmental Fate and Remediation of Tert Butyl Mercaptan

Biodegradation Pathways and Kinetics

Microbial degradation of tert-butyl mercaptan involves a series of oxidative steps, ultimately leading to the formation of less complex molecules and, in some cases, complete mineralization. The efficiency and rate of these processes are highly dependent on the specific microbial populations present and the surrounding environmental conditions.

Studies utilizing microcosm setups have demonstrated that this compound is biodegradable in soil-water systems under aerobic conditions ntnu.noresearchgate.net. In aqueous environments, while some abiotic loss of TBM can occur (approximately 17% over 14 days), biodegradation is the principal mechanism of removal omicsonline.org. Research on various soils has shown that up to 99% of TBM can disappear within 33 days through a combination of biodegradation and chemical oxidation researchgate.netomicsonline.org.

The aerobic biodegradation of this compound in both water and soil generally follows first-order kinetics omicsonline.org. In water, the first-order kinetic constant has been observed to range from 0.002 to 0.005 h⁻¹ omicsonline.orgomicsonline.org. In soil studies, the estimated first-order degradation rate constant is higher, ranging from 0.044 to 0.14 day⁻¹ omicsonline.org. With a mixed microbial culture from petroleum-contaminated soil, the half-life of TBM in water was found to be six days omicsonline.org.

Table 1: First-Order Kinetic Constants for Aerobic Biodegradation of this compound

| Environment | Microbial Source | Rate Constant (k) | Reference |

|---|---|---|---|

| Water | Mixed Microbial Consortia | 0.002 to 0.005 h⁻¹ | omicsonline.orgomicsonline.org |

| Soil | Various Soil Microbes | 0.044 to 0.14 day⁻¹ | omicsonline.org |

| Water | Alcaligenes faecalis subsp. phenolicus | 0.007 h⁻¹ | omicsonline.org |

The rate of TBM biodegradation is significantly influenced by the composition of the microbial consortia and the soil matrix omicsonline.org. Microbial cultures isolated from soils with a previous history of contamination exhibit higher degradation rates omicsonline.orgomicsonline.org. Conversely, sandy soils with low organic matter content and fewer heterotrophic microorganisms show the lowest biodegradation activity, only slightly above that of abiotic losses researchgate.netomicsonline.orgomicsonline.org. An increase in organic matter content and higher initial counts of heterotrophic bacteria lead to increased TBM dissipation rates in water omicsonline.org. Clay-based soils have been found to adsorb TBM more strongly than sandy soils or those with high organic carbon content researchgate.net.

Table 2: Influence of Environmental Factors on this compound Biodegradation

| Condition | Effect on Biodegradation Rate | Reference |

|---|---|---|

| Microbial consortia from previously contaminated soil | Higher degradation rates | omicsonline.orgomicsonline.org |

| Sandy soil with low organic matter | Lowest degradation rates | researchgate.netomicsonline.orgomicsonline.org |

| Increased soil organic matter | Increased dissipation rates | omicsonline.org |

| Higher initial heterotrophic bacterial counts | Increased dissipation rates | omicsonline.org |

During the aerobic biodegradation of TBM, several intermediate products are formed. The primary identified intermediate is di-tertiary-butyl disulfide (DTBD) ntnu.noresearchgate.netomicsonline.org. The concentration of DTBD has been observed to increase for up to 10 days before decreasing significantly omicsonline.org. Another intermediate has been identified as bis(1,1-dimethylethyl) disulfoxide omicsonline.org. The formation of these disulfide compounds is a key step in the oxidative degradation pathway of mercaptans omicsonline.orgirost.ir.

The ultimate fate of this compound in aerobic biodegradation is its conversion to inorganic compounds. Studies have confirmed that TBM is partly mineralized to carbon dioxide (CO₂) by mixed microbial cultures in both water and soil ntnu.noresearchgate.netomicsonline.org. The production of CO₂ is significantly greater in microbially active systems compared to sterilized controls, confirming the role of microorganisms in the complete degradation of the compound ntnu.noresearchgate.net.

Effects of Environmental Factors on Degradation Rates (e.g., Tertiary Butyl Alcohol, Phenol)

The biodegradation rate of this compound (TBM) in aquatic environments can be influenced by the presence of other organic compounds. Research has shown that the addition of tertiary butyl alcohol can slightly increase the degradation rate of TBM. researchgate.netresearchgate.net Conversely, the presence of phenol has been observed to slightly inhibit the degradation process. researchgate.netresearchgate.net In studies using a mixed microbial culture isolated from petroleum-contaminated soil, TBM was partly degraded to two significant intermediate products and partly mineralized to carbon dioxide. researchgate.net The half-life of TBM in water with this mixed culture was reported to be six days. researchgate.net

Abiotic Transformation Processes

Potassium permanganate (KMnO₄) is a strong and versatile oxidizing agent used for the oxidation of various organic compounds. researchgate.netnitrkl.ac.in Its reactions can proceed through multiple manganese oxidation states, including Mn(VI), Mn(V), Mn(IV), and Mn(III), depending on the reaction conditions. nitrkl.ac.in In neutral or alkaline solutions, the reduction of permanganate often produces a brown precipitate of manganese dioxide (MnO₂). nitrkl.ac.in

Manganese dioxide itself can act as an oxidant or a catalyst in the oxidation of organic compounds. researchgate.netresearchgate.net Studies on phenolic compounds have shown that MnO₂ can significantly accelerate the oxidation kinetics by potassium permanganate, particularly in slightly acidic solutions. researchgate.net While specific studies on this compound are limited, the known reactivity of permanganate with thiols suggests it would oxidize the thiol group. researchgate.net The oxidation of thiols by potassium permanganate can lead to the formation of symmetrical disulfides. researchgate.net The presence of MnO₂, whether added or formed in situ, could potentially enhance the rate of this oxidation process. researchgate.net

Abiotic processes contribute to the loss of this compound from the gas phase. In controlled studies, approximately 17% of TBM in the gas phase was lost over a 14-day period due to abiotic factors. researchgate.netresearchgate.net In the atmosphere, vapor-phase TBM is primarily degraded through reactions with photochemically-produced hydroxyl radicals (•OH). nih.gov The estimated half-life for this atmospheric reaction is about 12 hours, calculated from its reaction rate constant of 3.31 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov TBM is not expected to undergo direct photolysis by sunlight as it does not absorb light at wavelengths greater than 290 nm. nih.gov

| Process | Observation/Rate | Timeframe | Reference |

|---|---|---|---|

| General Abiotic Loss (Gas Phase) | ~17% loss | 14 days | researchgate.netresearchgate.net |

| Atmospheric Oxidation (by •OH radicals) | 12-hour half-life (estimated) | N/A | nih.gov |

Remediation and Abatement Technologies

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and soil. mdpi.com These methods are characterized by the generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidants capable of destroying a wide range of contaminants. mdpi.comjuniperpublishers.com The Fenton process, which involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂), is a well-known AOP used for wastewater treatment. mdpi.com

A modified Fenton process using a bimetallic system has been shown to be highly effective for the rapid remediation of soil contaminated with this compound. irost.irirost.ir This process utilizes a combination of iron (in multiple valence states: Fe²⁺/Fe³⁺/Fe⁰) and copper (Cu²⁺) to catalyze the decomposition of hydrogen peroxide and enhance the generation of hydroxyl radicals. irost.irirost.ir

A study investigating this bimetallic Fenton treatment identified several key factors influencing the removal efficiency of TBM from soil: the initial concentrations of hydrogen peroxide, copper sulfate (CuSO₄), magnetite (Fe₃O₄) nanoparticles, nano zerovalent iron (nZVI), and gasoline as a co-contaminant. irost.irirost.ir The interactions between H₂O₂/nZVI, H₂O₂/Fe₃O₄, H₂O₂/CuSO₄, nZVI/Fe₃O₄, and nZVI/CuSO₄ were found to have a positive effect on the removal efficiency. irost.irirost.ir

Optimal conditions determined from the research led to a 99.27% removal of this compound from contaminated soil within just 20 minutes, without the need for pH or temperature adjustments. irost.irirost.ir

| Parameter | Optimal Concentration/Level | Reference |

|---|---|---|

| Initial Gasoline Concentration | 2.5 %w/w (minimum level) | irost.irirost.ir |

| Copper Sulfate (CuSO₄) | 0.12 %w/w (maximum level) | irost.irirost.ir |

| Hydrogen Peroxide (H₂O₂) | 8.92 %w/v | irost.irirost.ir |

| Nano Zerovalent Iron (nZVI) | 0.1194 %w/w | irost.irirost.ir |

| Magnetite Nanoparticles (Fe₃O₄) | 0.0898 %w/w | irost.irirost.ir |

Sono-Fenton Process for Deodorization of Contaminated Soil

Adsorption-Based Removal Strategies

Adsorption is another key strategy for removing this compound from contaminated media, particularly from liquid phases.

Nanoporous graphene has been investigated as a sorbent for the removal of tertiary butyl mercaptan (TBM) from liquid phases. researchgate.net This carbon nanostructure has demonstrated high efficiency, reducing the sulfur content from 300 ppm to below 10 ppm. researchgate.net The desulfurization efficiency using nanoporous graphene was approximately 96.3% at 298 K over 24 hours. researchgate.net The adsorption capacity for TBM was found to be 4.4 grams of sulfur per gram of adsorbent. researchgate.net

To understand the equilibrium of TBM adsorption onto nanoporous graphene, various isotherm models, including Langmuir, Freundlich, and Tempkin, were investigated. researchgate.net The experimental data showed good agreement with the Freundlich isotherm model. researchgate.net This suggests that the adsorption process occurs on a heterogeneous surface.

Adsorption onto Nanoporous Graphene from Liquid Phases

Adsorption Kinetics (e.g., Pseudo-Second-Order)

The study of adsorption kinetics is crucial for understanding the rate at which a substance is removed from a solution or gas phase and adsorbed onto a solid surface. The pseudo-second-order (PSO) kinetic model is frequently used to describe adsorption processes. chemrxiv.orgmdpi.com This model assumes that the rate-limiting step may be chemical sorption or chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. chemrxiv.org The PSO model is often preferred for its ability to fit experimental data across a wide range of conditions. mdpi.commdpi.com

In the context of this compound (TBM) removal, the adsorption kinetics have been modeled using the pseudo-second-order equation. researchgate.net For instance, the adsorption of TBM from liquid phases onto nanoporous graphene was investigated, and the adsorption rate was found to align with the pseudo-second-order model. researchgate.net This suggests that the process is likely controlled by chemisorption. researchgate.net The linearized form of the PSO model is often successful in fitting batch adsorption experimental data. mdpi.com

Sorption to Indoor Materials (e.g., Carpets, Wallpapers, Activated Carbon)

When released indoors, this compound can adhere to various surfaces, leading to persistent odor problems. ascelibrary.org Understanding its sorption behavior onto common indoor materials is essential for developing effective decontamination strategies. ascelibrary.org Studies have evaluated the sorption of TBM to materials such as carpets, wallpapers, and granular activated carbon (GAC). ascelibrary.orgresearchgate.netresearchgate.net

Research indicates that all these materials can sorb environmentally significant amounts of TBM. ascelibrary.orgresearchgate.net The malodorant tends to partition readily into wallpapers and more slowly into carpet materials. ascelibrary.orgresearchgate.netresearchgate.net Granular activated carbon, in particular, demonstrates a strong ability to sorb TBM from both air and water, highlighting its potential for use in remediating TBM-contaminated indoor environments. ascelibrary.orgresearchgate.net The retention of TBM by these sorbents is generally greater from the air than from water. ascelibrary.orgresearchgate.netresearchgate.net

Gas-Solid and Aqueous-Solid Phase Distribution

The phase distribution of TBM in gas-solid and aqueous-solid systems has been evaluated to understand how it partitions between different environmental compartments. ascelibrary.orgresearchgate.net Batch reactor experiments have been conducted to study the sorption of TBM from both gaseous and aqueous phases to various indoor materials over contact times ranging from one to 28 days. ascelibrary.orgresearchgate.net

The distribution between the solid and the surrounding fluid (gas or water) is often described using phase distribution relationships (PDRs). researchgate.net For TBM sorption on indoor materials, linear and Freundlich models have been used to fit the phase distribution data. ascelibrary.orgresearchgate.net Results show that TBM retention by sorbents is consistently greater in gas-solid systems compared to aqueous-solid systems. ascelibrary.orgresearchgate.net In the case of GAC, sorption was observed to be nonlinear, and this nonlinearity appeared to increase with longer contact times. ascelibrary.orgresearchgate.net

Sorption Kinetics and Capacity Parameters

To quantify the sorption behavior of TBM on indoor materials, researchers have determined various kinetic and capacity parameters. These parameters are typically derived by fitting experimental data to established isotherm models, such as the linear and Freundlich models. researchgate.net

The Freundlich model is represented by the equation: q = KFCn

where:

q is the solid-phase solute concentration (e.g., mg/kg)

C is the aqueous or gas-phase solute concentration (e.g., mg/m³)

KF is the Freundlich sorption capacity parameter

n is the Freundlich linearity parameter

A study on TBM sorption to various indoor materials provided the following Freundlich parameters for the gas-solid phase distribution after 28 days of contact time.

Data sourced from a study on the sorption of tertiary butyl mercaptan to indoor materials. researchgate.net

Reactive Adsorption for Gas Stream Treatment

Reactive adsorption is an effective method for removing mercaptans from gas streams. mdpi.comnih.gov This process involves adsorbents that not only physically capture the pollutant molecules but also promote a chemical reaction to convert them into less harmful or more easily retained substances. mdpi.comnih.gov This approach is particularly beneficial for treating volatile and toxic compounds like mercaptans, which are known for their strong, unpleasant odors. mdpi.comnih.gov Adsorption has been extensively studied for mercaptan treatment due to its high efficiency and the potential for adsorbent regeneration. mdpi.comnih.gov

Metal-Doped Adsorbents (e.g., Cu/AC)

To enhance the selective adsorption capabilities of porous materials, they are often doped with metals or metal oxides. mdpi.comnih.gov Granulated activated carbon (AC) is a common support material, and doping it with metals like copper (Cu), iron (Fe), and zinc (Zn) has proven effective for removing mercaptans from gaseous streams. mdpi.comnih.gov The metal interacts with the mercaptan molecules, facilitating their removal. mdpi.comnih.gov For example, a copper-modified SBA-15 adsorbent has been used to remove odorous sulfur-containing pollutants, including methyl mercaptan. mdpi.com

In one study, the adsorption capacity of different metal-doped activated carbons for 1-butanethiol was compared. The results indicated variations in adsorption capacity among the adsorbents, which was attributed to differences in their textural characteristics and the size and shape of the metal oxide clusters on the carbon surface. mdpi.comnih.gov The Cu/AC adsorbent showed a high adsorption capacity, close to that of the Fe/AC adsorbent. mdpi.com

Data sourced from a study on the removal of butyl mercaptan from gas streams by reactive adsorption. mdpi.com

Adsorbent Characterization Techniques (e.g., FTIR, XRD, TGA)

The characterization of adsorbent materials is essential to understand their physical and chemical properties, which in turn determine their adsorption performance. mdpi.comnih.gov Several analytical techniques are commonly employed for this purpose:

Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present on the surface of the adsorbent. mdpi.comneptjournal.com Changes in the FTIR spectra before and after adsorption, such as shifts in peak positions or the appearance of new peaks, can indicate which functional groups are involved in the binding of the adsorbate. neptjournal.com This technique helps in understanding the mechanism of adsorption, whether it is physical or chemical. acs.org

X-ray Diffraction (XRD): XRD analysis is used to determine the crystalline structure of the adsorbent material. mdpi.comneptjournal.com It can identify the phases present in the material and provide information on the degree of crystallinity. neptjournal.com For metal-doped adsorbents, XRD can confirm the presence and form of the metal or metal oxide particles deposited on the support. researchgate.netmdpi.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. mdpi.comamazonaws.com This technique is useful for assessing the thermal stability of the adsorbent and can provide information about the amount of adsorbed species. amazonaws.comutwente.nl In studies of reactive adsorption, TGA can help to understand the decomposition and reaction pathways of the adsorbed molecules on the catalyst surface. researchgate.netmdpi.com

Together, these techniques provide a comprehensive picture of the adsorbent's properties and how they are altered by the adsorption process, aiding in the development of more efficient materials for gas stream treatment. mdpi.comnih.gov

Toxicological and Health Effects Research of Tert Butyl Mercaptan

Occupational Exposure Studies and Health Hazards

Research into the health impacts of tert-butyl mercaptan on workers has revealed measurable physiological changes, even at exposure levels below established occupational hazard standards. arakmu.ac.ir These studies highlight the sensitivity of certain biological markers to TBM exposure.

Occupational exposure to this compound has been linked to an increase in oxidative stress. arakmu.ac.ir Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. arakmu.ac.irmdpi.com Biomarkers are used to measure the extent of this stress. nih.govmdpi.com

In a study involving maintenance workers at a gas industry, those exposed to this compound showed a significant rise in lipid peroxidation compared to unexposed administrative staff. arakmu.ac.ir Lipid peroxidation is a process where free radicals attack lipids, leading to cellular damage. nih.gov The level of malondialdehyde (MDA), a marker for lipid peroxidation, was found to have a significant positive correlation with exposure to this compound. arakmu.ac.ir

Conversely, the Ferric Reducing Antioxidant Power (FRAP) level, which measures the total antioxidant capacity in the blood, was significantly lower in the exposed maintenance workers. arakmu.ac.ir This finding indicates a reduced ability to combat oxidative damage, confirming that exposure to TBM can generate ROS and disrupt the body's antioxidant defense systems. arakmu.ac.ir

| Biomarker | Effect Observed in Exposed Group | Significance |

|---|---|---|

| Lipid Peroxidation (MDA) | Increased | Significant positive correlation with exposure (P<0.05, r=0.488) |

| Ferric Reducing Antioxidant Power (FRAP) | Significantly Lower | P=0.001 compared to control group |

Exposure to this compound has demonstrated neurological effects, specifically through the inhibition of acetylcholinesterase (AChE) activity. arakmu.ac.ir AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine, playing a vital role in the proper functioning of the nervous system. mdpi.come-fas.org Inhibition of this enzyme leads to an accumulation of acetylcholine, which can overstimulate nerves and cause a range of neurological symptoms. mdpi.com

A study of gas industry workers found a decrease in cholinergic activity among those exposed to TBM. arakmu.ac.ir A significant correlation was established between acetylcholinesterase activity and exposure to this compound, pointing to the neurotoxic potential of the compound. arakmu.ac.ir These findings suggest that AChE activity can serve as a relevant biological indicator for monitoring exposure to gas odorants like TBM. arakmu.ac.ir

Studies have demonstrated a relationship between the levels of this compound exposure and subsequent health effects. In one occupational study, the median exposure of maintenance workers was 0.01 ppm, with a range from 0.005 ppm to 0.15 ppm. arakmu.ac.ir Although these levels were below the time-weighted average (TWA) of 0.5 ppm set by OSHA, they were still associated with increased oxidative stress and anticholinergic effects. arakmu.ac.ir

Even at very low concentrations, the potent malodor of TBM can cause symptoms. noaa.gov Following an accidental release, health complaints were documented from residents who detected the odor, even when ambient concentrations were below the detection limits of monitoring instruments (around 5 parts per billion). nih.gov This suggests that health effects can occur at levels above the human odor threshold (less than 0.1 ppb) but below standard occupational exposure limits. arakmu.ac.irnih.gov

Information on the long-term toxicity of this compound from chronic occupational exposure is limited. arakmu.ac.ir However, available data suggests that prolonged or repeated exposure may lead to organ damage, specifically affecting the blood system and liver. cpchem.com Animal studies also point to potential long-term effects on the liver, kidney, blood, and upper respiratory tract following extended inhalation exposure. cpchem.com Routine medical assessments are recommended for personnel who work with the compound. worksafebc.com

Exposure to this compound can elicit a range of symptoms, particularly affecting the central nervous system (CNS). haz-map.commdsearchlight.com The severity and nature of these symptoms can depend on the concentration and duration of exposure. nih.gov

Commonly reported symptoms include:

Dizziness cpchem.comgeneralair.comgasodorizer.com

Nausea arakmu.ac.ircpchem.comgeneralair.comgasodorizer.com

Headache arakmu.ac.ircpchem.comgeneralair.comgasodorizer.com

Tiredness cpchem.comgeneralair.com

Vomiting arakmu.ac.irmdsearchlight.com

Irritation of the eyes and respiratory system arakmu.ac.irhaz-map.com

Central nervous system depression, which can lead to unconsciousness and cessation of breathing in cases of high concentration exposure. cpchem.comhaz-map.comgeneralair.com

An incident involving a leak of TBM at a natural gas pumping station resulted in reports of nausea, headache, vomiting, inebriation, and agitated behavior among those exposed. arakmu.ac.ir

Animal Studies and Risk Assessment

Animal studies provide crucial data for assessing the risks associated with this compound exposure. asgmt.com Inhalation is a primary route of exposure considered in these studies. asgmt.com

A 13-week inhalation study in rats exposed to TBM for 6 hours a day, 5 days a week, identified several target organs for toxicity, including the liver, kidney, blood, and upper respiratory tract. cpchem.comgeneralair.com The study determined a No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-Observed-Adverse-Effect Level (LOAEL). Another inhalation study noted effects on erythrocytes, kidneys, liver, and nasal turbinates in rats. asgmt.com

| Parameter | Value | Target Organs |